molecular formula C8H6ClNS B1466097 5-Chloro-3-methylthieno[3,2-B]pyridine CAS No. 1356016-33-5

5-Chloro-3-methylthieno[3,2-B]pyridine

Cat. No. B1466097
CAS RN: 1356016-33-5
M. Wt: 183.66 g/mol
InChI Key: KYCHABLSTDGOLI-UHFFFAOYSA-N
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Description

5-Chloro-3-methylthieno[3,2-B]pyridine is a synthetic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C8H6ClNS and a molecular weight of 183.66 g/mol . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNS/c1-5-4-11-6-2-3-7 (9)10-8 (5)6/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, sulfur, and nitrogen atoms within the compound.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 183.66 g/mol . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Chloro-3-methylthieno[3,2-B]pyridine has been investigated in the synthesis of new pyridothienopyrimidines and pyridothienotriazines, showing promising antimicrobial activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized a variety of these compounds, some of which were tested in vitro for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Insecticidal Applications

Research by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) on pyridine derivatives, including those related to this compound, revealed significant insecticidal activities against cowpea aphids. This suggests a potential use in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Synthesis of Heterocyclic Compounds

The compound has also been utilized in the synthesis of various heterocyclic compounds. Research by Ma, Chen, Fan, Jia, and Zhang (2018) demonstrated its use in synthesizing and characterizing new pyridine derivatives, indicating its utility in organic chemistry and material sciences (Ma, Chen, Fan, Jia, & Zhang, 2018).

Radiosynthesis for PET Imaging

Brown, Pavlova, Mukhin, Kimes, and Horti (2001) explored the synthesis of a ligand derived from this compound for use in positron emission tomography (PET) imaging, highlighting its potential application in medical imaging and neuroscience (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).

Allosteric Modulation in Pharmacology

Valant, Felder, Sexton, and Christopoulos (2012) identified a compound related to this compound as an allosteric modulator of muscarinic acetylcholine receptors. This underscores the potential of derivatives of this compound in pharmacological research and drug development (Valant, Felder, Sexton, & Christopoulos, 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-3-methylthieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-7(9)10-8(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHABLSTDGOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728714
Record name 5-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356016-33-5
Record name 5-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,7-dichloro-3-methyl-thieno[3,2-b]pyridine (1.2 g), palladium hydroxide on carbon (20%, 600 mg) and sodium acetate (1.0 g) in ethyl acetate (50 mL) was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/hexane) to afford 0.4 g of 5-chloro-3-methyl-thieno[3,2-b]pyridine and 0.2 g of 3-methyl-thieno[3,2-b]pyridine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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